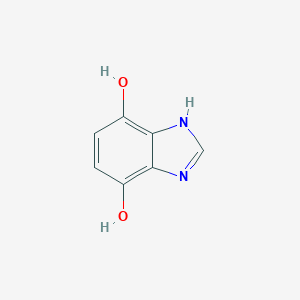

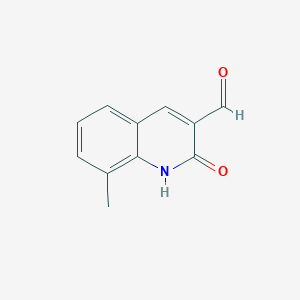

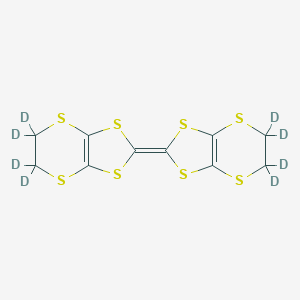

Bis(ethylenedithio)tetrathiafulvalene-d8

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of BEDT-TTF derivatives, including those with elongated alkyl chains for improved solubility in organic solvents, has been explored through various methods. Aoyagi et al. (2004) detailed the synthesis of ET molecules with one alkyl chain, improving solubility without compromising electron-donating ability, essential for thin-film formation through solution casting. Additionally, Liu et al. (2002) reported an efficient synthetic route to functionalized BEDT-TTF derivatives, highlighting the versatility of this compound in molecular engineering (Aoyagi et al., 2004; Liu et al., 2002).

Molecular Structure Analysis

The molecular structure of BEDT-TTF derivatives reveals a range of interactions and arrangements, critical for their electronic properties. Kanehama et al. (2003) synthesized novel ET-coordinated copper(I) complexes, investigating their crystal structures and physical properties to understand the interactions between ET molecules and copper ions, which are pivotal for their semiconducting behavior (Kanehama et al., 2003).

Chemical Reactions and Properties

BEDT-TTF and its derivatives participate in various chemical reactions forming charge-transfer complexes with significant electronic properties. For instance, radical cation salts have been synthesized to study their structural and conducting properties, revealing insights into the charge-transfer mechanisms and the role of ET in electronic conductivity (Llusar et al., 2005).

Physical Properties Analysis

The physical properties of BEDT-TTF derivatives, such as solubility, film-forming ability, and electroconductivity, are closely tied to their molecular structure and synthesis methods. For example, the introduction of alkyl chains significantly improves solubility in organic solvents, which is crucial for applications in organic electronics and superconductors (Aoyagi et al., 2004).

Chemical Properties Analysis

The chemical properties of BEDT-TTF, including its redox behavior, electron-donating capabilities, and participation in charge-transfer complexes, underpin its utility in molecular electronics. The ability to functionalize BEDT-TTF with various groups further enhances its versatility, enabling the tuning of its electronic properties for specific applications (Liu et al., 2002).

Wissenschaftliche Forschungsanwendungen

Solubility in Organic Solvents : BEDT-TTF molecules with one alkyl chain significantly improve solubility in organic solvents without altering their electron-donating ability. This enhancement enables the formation of good thin films (Aoyagi, Katsuhara, & Mori, 2004).

Synthesis of Novel Functionalized Derivatives : Novel functionalized BEDT-TTF derivatives have been synthesized, offering potential applications across various fields (Liu, Dolder, Pilkington, & Decurtins, 2002).

Synthesis of Aromatic Ring-Annelated Derivatives : An efficient method for synthesizing aromatic ring-annelated BEDT-TTF derivatives has been developed, showing promise for novel aromatic compounds (Parakka, Kini, & Williams, 1996).

Vibrational Spectroscopy : The fundamental vibrations of BEDT-TTF and BEDT-TTF-d8 can be assigned, aiding in the calculation of electron-intramolecular vibrational coupling constants in superconductive BEDT-TTF based charge-transfer (Kozlov, Pokhodnia, & Yurchenko, 1987).

Electron Donor Properties : A BEDT-TTF derivative with four hydroxyl groups, similar in electron-donating properties to ET, shows potential applications in electronic devices (Li, Zhang, Xu, Fan, & Zhu, 1999).

High Deuterium Purity Synthesis : The deuterated S-based organic donor molecule bis(ethylenedithio)-tetrathiafulvalene (5b) was synthesized with high deuterium purity (99.7+%) (Wang, Reed, & Williams, 1986).

Vibronic Absorption in BEDT-TTF Salts : BEDT-TTF salts exhibit strong vibronic absorption under polarized light, showing varied polarization-dependency and optimal absorption in different phases (Ferraro, Wang, Whangbo, & Stout, 1992).

Charge Distribution in BEDT-TTF Salts : A method to determine the charge distribution in BEDT-TTF salts with high-quality structures has been developed, achieving a standard deviation of only 0.1 (Guionneau et al., 1997).

Electrochemical Behavior : BEDT-TTF and its derivatives show varying electrochemical behavior influenced by electron-withdrawing and donating groups (Sezer, Turksoy, Tunca, & Ozturk, 2004).

Electronic Phases and Antiferromagnetic Correlation : BEDT-TTF molecules exhibit various electronic phases, with antiferromagnetic correlation and long-range interactions playing a significant role (Imamura, Ten-no, Yonemitsu, & Tanimura, 1999).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,5,6,6-tetradeuterio-2-(5,5,6,6-tetradeuterio-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-[1,3]dithiolo[4,5-b][1,4]dithiine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S8/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJCVNLYDXCIBG-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(SC2=C(S1)SC(=C3SC4=C(S3)SC(C(S4)([2H])[2H])([2H])[2H])S2)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539817 | |

| Record name | 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(ethylenedithio)tetrathiafulvalene-d8 | |

CAS RN |

101751-48-8 | |

| Record name | 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.